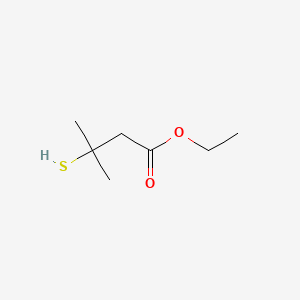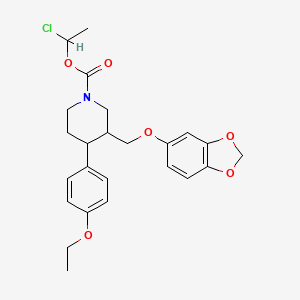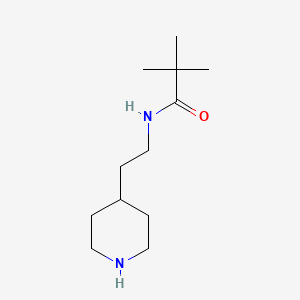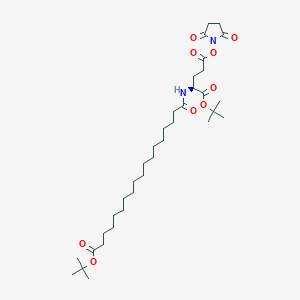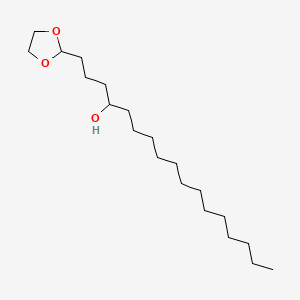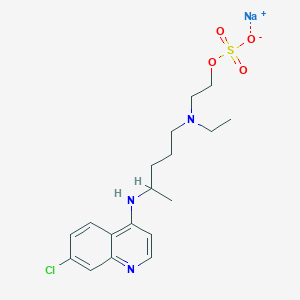
Hydroxychloroquine O-Sulfate Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxychloroquine O-Sulfate (sodium salt) is a derivative of hydroxychloroquine, a medication primarily used to prevent and treat malaria. It is also used in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus erythematosus . The compound is known for its anti-inflammatory and immunomodulatory properties, making it a valuable drug in various therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxychloroquine O-Sulfate (sodium salt) involves multiple steps, starting from the basic structure of hydroxychloroquine. The process typically includes the sulfonation of hydroxychloroquine to form the sulfate derivative, followed by neutralization with sodium hydroxide to obtain the sodium salt form .
Industrial Production Methods
Industrial production of Hydroxychloroquine O-Sulfate (sodium salt) follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of advanced reactors and purification techniques is common in industrial settings to achieve high yields and consistent quality .
化学反応の分析
Types of Reactions
Hydroxychloroquine O-Sulfate (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in the compound, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various hydroxy derivatives .
科学的研究の応用
Hydroxychloroquine O-Sulfate (sodium salt) has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to cell signaling and immune response modulation.
Medicine: Investigated for its potential in treating viral infections, including SARS-CoV-2, and its role in managing autoimmune diseases
Industry: Utilized in the production of pharmaceuticals and as a standard in analytical chemistry.
作用機序
Hydroxychloroquine O-Sulfate (sodium salt) exerts its effects through multiple mechanisms:
Immune Modulation: It inhibits the activity of certain enzymes and pathways involved in the immune response, reducing inflammation and autoimmunity.
Antiviral Activity: The compound increases the pH within intracellular vacuoles, inhibiting viral replication and assembly.
Molecular Targets: It targets lysosomes and endosomes, interfering with their function and disrupting cellular processes.
類似化合物との比較
Similar Compounds
Chloroquine: Another aminoquinoline with similar antimalarial and immunomodulatory properties.
Quinacrine: An older antimalarial drug with a different mechanism of action.
Mefloquine: A related compound used for malaria prophylaxis and treatment.
Uniqueness
Hydroxychloroquine O-Sulfate (sodium salt) is unique due to its dual role in treating both malaria and autoimmune diseases. Its improved safety profile compared to chloroquine makes it a preferred choice in clinical settings .
特性
分子式 |
C18H25ClN3NaO4S |
|---|---|
分子量 |
437.9 g/mol |
IUPAC名 |
sodium;2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethyl sulfate |
InChI |
InChI=1S/C18H26ClN3O4S.Na/c1-3-22(11-12-26-27(23,24)25)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;/h6-9,13-14H,3-5,10-12H2,1-2H3,(H,20,21)(H,23,24,25);/q;+1/p-1 |
InChIキー |
DXNDPIWJQPZOPR-UHFFFAOYSA-M |
正規SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCOS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



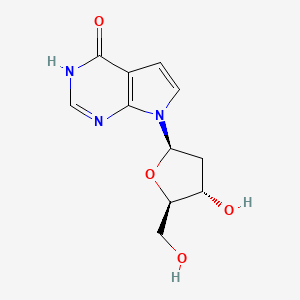
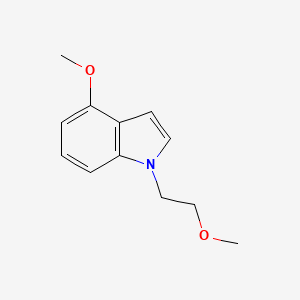
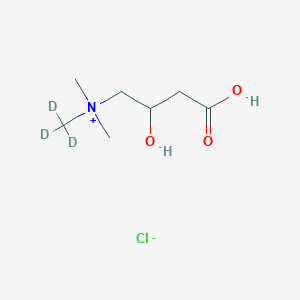
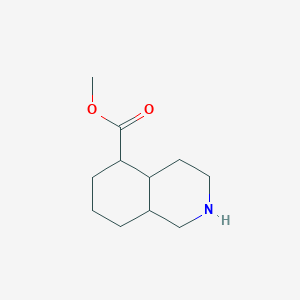
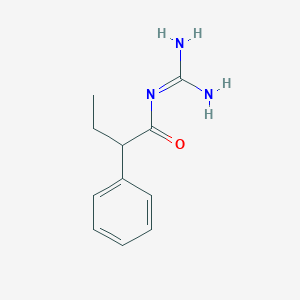

![7b-[(Z)-2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido]-3-acetoxymethyl-3-cephem-4-carboxylic Acid](/img/structure/B13846162.png)
